Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate
Brand Name: Vulcanchem
CAS No.: 2168684-50-0
VCID: VC7599722
InChI: InChI=1S/C8H7F2NO3.Na/c9-8(10)14-6-2-1-3-11-5(6)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1
SMILES: C1=CC(=C(N=C1)CC(=O)[O-])OC(F)F.[Na+]
Molecular Formula: C8H6F2NNaO3
Molecular Weight: 225.127

Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate

CAS No.: 2168684-50-0

Cat. No.: VC7599722

Molecular Formula: C8H6F2NNaO3

Molecular Weight: 225.127

* For research use only. Not for human or veterinary use.

Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate - 2168684-50-0

Specification

CAS No. 2168684-50-0
Molecular Formula C8H6F2NNaO3
Molecular Weight 225.127
IUPAC Name sodium;2-[3-(difluoromethoxy)pyridin-2-yl]acetate
Standard InChI InChI=1S/C8H7F2NO3.Na/c9-8(10)14-6-2-1-3-11-5(6)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1
Standard InChI Key LLZLBYCQMRGGRS-UHFFFAOYSA-M
SMILES C1=CC(=C(N=C1)CC(=O)[O-])OC(F)F.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine ring substituted at the 2- and 3-positions with a sodium acetoxy group (CH2COONa+\text{CH}_2\text{COO}^- \text{Na}^+) and a difluoromethoxy group (OCF2H\text{OCF}_2\text{H}), respectively. The pyridine core contributes aromaticity and electronic diversity, while the difluoromethoxy group enhances metabolic stability and lipophilicity—a common strategy in drug design .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC NameSodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate
Molecular FormulaC8H6F2NNaO3\text{C}_8\text{H}_6\text{F}_2\text{NNaO}_3
Molecular Weight225.12 g/mol
SMILESC1=CC(=C(N=C1)CC(=O)[O-])OC(F)F.[Na+]\text{C1=CC(=C(N=C1)CC(=O)[O-])OC(F)F.[Na+]}
InChI KeyLLZLBYCQMRGGRS-UHFFFAOYSA-M
CAS Registry Number2168684-50-0

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis of Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate likely involves three key steps:

  • Pyridine Functionalization: Introduction of the difluoromethoxy group at the 3-position.

  • Acetate Installation: Attachment of the acetoxy group at the 2-position.

  • Salt Formation: Conversion to the sodium salt via acid-base neutralization.

Difluoromethylation of Pyridine

Liu et al. demonstrated that phenols and thiophenols react with SS-(difluoromethyl)sulfonium salts under basic conditions to yield difluoromethyl ethers . Adapting this methodology, 3-hydroxypyridine could undergo difluoromethylation using LiOH\text{LiOH} as a base, generating 3-(difluoromethoxy)pyridine.

Sodium Salt Formation

The final step involves treating the carboxylic acid precursor with sodium hydroxide, yielding the sodium salt. This is evidenced by analogous compounds where carboxylate salts are formed under mild aqueous conditions.

Physicochemical Properties

Solubility and Stability

Solubility data for this compound remain unreported, but sodium salts of aromatic carboxylic acids are generally water-soluble due to ionic dissociation. The difluoromethoxy group may reduce solubility in nonpolar solvents compared to non-fluorinated analogs. Stability studies are lacking, though fluorinated ethers are typically resistant to hydrolytic degradation under physiological conditions .

Lipophilicity

The calculated partition coefficient (logD\log D) is estimated to be approximately 1.2–1.5, balancing the hydrophilic sodium carboxylate and the lipophilic difluoromethoxy group. This property makes it suitable for drug formulations requiring moderate membrane permeability .

Future Perspectives

Synthetic Optimization

Future work should explore one-pot methodologies to streamline synthesis. For example, tandem difluoromethylation and carboxylation could reduce step count and improve yields .

Biological Screening

In vitro assays are needed to evaluate bioactivity, particularly in disease models where fluorinated compounds show efficacy, such as cystic fibrosis or oncology .

Environmental Impact

Studies on biodegradation and ecotoxicity are critical given the persistence of fluorinated compounds in ecosystems .

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